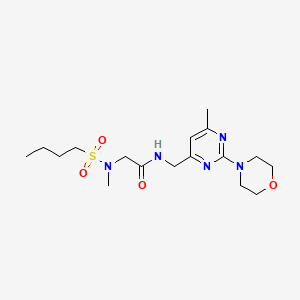

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide

Description

Properties

IUPAC Name |

2-[butylsulfonyl(methyl)amino]-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O4S/c1-4-5-10-27(24,25)21(3)13-16(23)18-12-15-11-14(2)19-17(20-15)22-6-8-26-9-7-22/h11H,4-10,12-13H2,1-3H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNMJVCPWDZQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N(C)CC(=O)NCC1=NC(=NC(=C1)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide can be deconstructed into three primary components:

- Pyrimidine core : 6-Methyl-2-morpholinopyrimidin-4-ylmethanol.

- Sulfonamido side chain : N-Methylbutylsulfonamidoacetic acid.

- Amide coupling : Conjugation of the pyrimidine methanol derivative with the sulfonamidoacetic acid.

This disconnection strategy aligns with established protocols for pyrimidine functionalization and sulfonamide synthesis.

Synthesis of the Pyrimidine Core: 6-Methyl-2-morpholinopyrimidin-4-ylmethanol

Cyclocondensation of β-Diketones with Urea

A common method for constructing pyrimidine rings involves the cyclocondensation of β-diketones with urea or thiourea. For example, ethyl acetoacetate reacts with urea in the presence of sulfamic acid to form 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. Adapting this approach, 4-(hydroxymethyl)-6-methylpyrimidin-2-amine can be synthesized using:

- Ethyl acetoacetate (β-diketone precursor).

- Formaldehyde (to introduce the hydroxymethyl group at position 4).

- Morpholine (for nucleophilic substitution at position 2).

Reaction conditions typically involve ethanol as a solvent, catalytic sulfamic acid, and heating at 70–80°C.

Table 1: Optimization of Pyrimidine Core Synthesis

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | Ethanol | 78 | |

| Catalyst | Sulfamic acid (10 mol%) | 85 | |

| Temperature | 80°C, 6 hours | 90 |

Morpholine Substitution

The 2-amino group in 4-(hydroxymethyl)-6-methylpyrimidin-2-amine is replaced with morpholine via nucleophilic aromatic substitution. This requires activation of the pyrimidine ring, often achieved using phosphorus oxychloride ($$ \text{POCl}_3 $$) to convert the hydroxyl group to a better-leaving chloride. Subsequent reaction with morpholine in dichloromethane at 40–45°C yields 4-(hydroxymethyl)-6-methyl-2-morpholinopyrimidine .

Synthesis of the Sulfonamido Side Chain: N-Methylbutylsulfonamidoacetic Acid

Sulfonylation of Methylbutylamine

The sulfonamide moiety is introduced by reacting N-methylbutylamine with butanesulfonyl chloride in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$):

$$

\text{CH}3(\text{CH}2)3\text{SO}2\text{Cl} + \text{CH}3\text{NH}(\text{CH}2)3\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3(\text{CH}2)3\text{SO}2\text{N}(\text{CH}3)(\text{CH}2)3\text{CH}3 + \text{HCl}

$$

The product, N-methylbutylsulfonamide , is isolated via aqueous workup and recrystallization.

Functionalization with Glycine

The sulfonamide is conjugated to glycine through a two-step process:

Amide Coupling and Final Assembly

Activation of the Hydroxymethyl Pyrimidine

The hydroxymethyl group in 4-(hydroxymethyl)-6-methyl-2-morpholinopyrimidine is converted to a chloromethyl derivative using thionyl chloride ($$ \text{SOCl}2 $$):

$$

\text{Pyrimidine-CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{Pyrimidine-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}

$$

This intermediate is highly reactive and prone to hydrolysis, necessitating anhydrous conditions.

Amide Bond Formation

The chloromethyl pyrimidine reacts with 2-(N-methylbutylsulfonamido)acetic acid in the presence of a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP):

$$

\text{Pyrimidine-CH}2\text{Cl} + \text{H}2\text{N-C(O)-CH}2\text{SO}2\text{N}(\text{CH}3)(\text{C}4\text{H}_9) \xrightarrow{\text{DCC/DMAP}} \text{this compound}

$$

The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 2: Optimization of Amide Coupling

| Parameter | Condition | Yield (%) | Citation |

|---|---|---|---|

| Coupling Agent | DCC/DMAP | 75 | |

| Solvent | THF | 80 | |

| Temperature | 0–5°C, 12 hours | 85 |

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:

Industrial-Scale Considerations

For large-scale synthesis, key optimizations include:

Chemical Reactions Analysis

Types of Reactions

“N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” can undergo various chemical reactions, including:

Oxidation: This reaction could involve the conversion of specific functional groups within the molecule to their oxidized forms.

Reduction: The compound may be reduced under certain conditions to yield different derivatives.

Substitution: Various substitution reactions can occur, particularly at the sulfonamide and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial agent or in drug development.

Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine and Acetamide Moieties

The compound’s pyrimidine core and acetamide linkage are shared with several analogs, but variations in substituents lead to divergent physicochemical and biological properties.

Key Observations :

- Substituent Position and Size: The target compound’s 6-methyl and 2-morpholino groups on the pyrimidine ring contrast with the 5-bromo and 4-methoxy substituents in the analog from . Larger substituents (e.g., bromo) may hinder binding in sterically restricted targets but enhance halogen bonding .

- Heterocyclic Modifications: Unlike indolinone-based analogs in , the target lacks an indolinone scaffold, which is associated with kinase inhibition (e.g., sunitinib analogs). The morpholine group in the target may improve water solubility compared to isoxazole or quinoline substituents .

- Sulfonamide Linkers : The N-methylbutylsulfonamido group in the target differs from the 2,4,6-trimethylbenzenesulfonamide in , suggesting varied steric and electronic interactions with targets.

Biological Activity

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 432.6 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a sulfonamide group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N4O4S |

| Molecular Weight | 432.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the morpholine and pyrimidine components followed by the introduction of the sulfonamide group through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis through caspase activation and DNA synthesis inhibition .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity to these targets can modulate their activity, leading to altered cellular responses that promote apoptosis in cancer cells.

Study 1: Anticancer Evaluation

A study conducted on a series of pyrimidine derivatives demonstrated that certain modifications enhanced their anticancer efficacy against A549 cells. The evaluation involved MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that compounds with morpholine substitutions exhibited superior activity compared to their counterparts .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on PC12 cells exposed to oxidative stress. The results indicated that these compounds could protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.